molecular formula C15H15N3O2S B2413144 3-methoxy-N-[(phenylcarbamothioyl)amino]benzamide CAS No. 443903-63-7

3-methoxy-N-[(phenylcarbamothioyl)amino]benzamide

Cat. No.: B2413144
CAS No.: 443903-63-7
M. Wt: 301.36
InChI Key: PKUUEXQVZUMLMA-UHFFFAOYSA-N
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Description

3-methoxy-N-[(phenylcarbamothioyl)amino]benzamide is a chemical compound with the molecular formula C15H15N3O2S and a molecular weight of 301.36 g/mol It is known for its unique structure, which includes a methoxybenzoyl group, a phenyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[(phenylcarbamothioyl)amino]benzamide typically involves the reaction of 3-methoxybenzoyl chloride with phenylthiourea in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-Methoxybenzoyl chloride} + \text{Phenylthiourea} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[(phenylcarbamothioyl)amino]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

3-methoxy-N-[(phenylcarbamothioyl)amino]benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(phenylcarbamothioyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound’s thiourea moiety can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-Methoxybenzoyl)amino]-3-phenylurea: Similar structure but with a urea moiety instead of thiourea.

    3-Methoxybenzoylthiourea: Lacks the phenyl group present in 3-methoxy-N-[(phenylcarbamothioyl)amino]benzamide.

    Phenylthiourea: Contains only the phenyl and thiourea groups without the methoxybenzoyl moiety.

Uniqueness

This compound is unique due to its combination of a methoxybenzoyl group, a phenyl group, and a thiourea moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

1-[(3-methoxybenzoyl)amino]-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-20-13-9-5-6-11(10-13)14(19)17-18-15(21)16-12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19)(H2,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUUEXQVZUMLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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